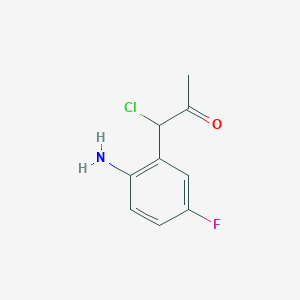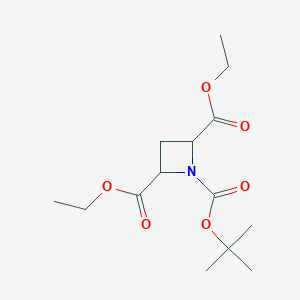
1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate: is a chemical compound with the molecular formula C14H23NO6 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of tert-butyl and diethyl esters, followed by cyclization with a nitrogen source to form the azetidine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent product quality and meeting industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: In medicine, cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate has potential applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.
Mécanisme D'action
The mechanism of action of cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes with the target molecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
1-tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate: This compound has similar structural features but with dimethyl substituents instead of diethyl.
1-tert-butyl 2,4-diethyl trans-azetidine-1,2,4-tricarboxylate: This is a stereoisomer with a trans configuration, leading to different chemical properties.
Uniqueness: cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate is unique due to its specific cis configuration and the presence of tert-butyl and diethyl groups
Propriétés
Formule moléculaire |
C14H23NO6 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O,4-O-diethyl azetidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
HWUJJICITUTJRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
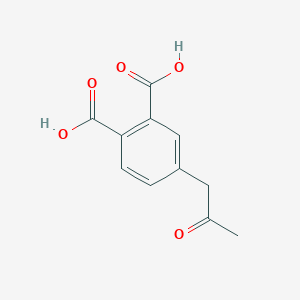
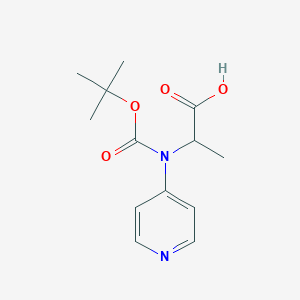
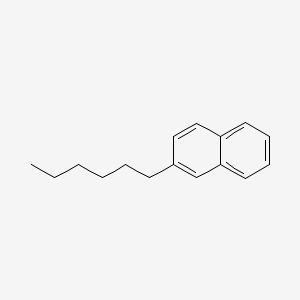
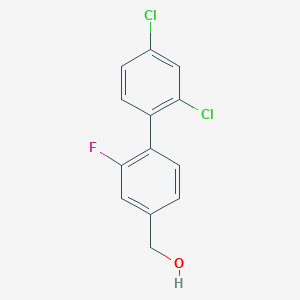
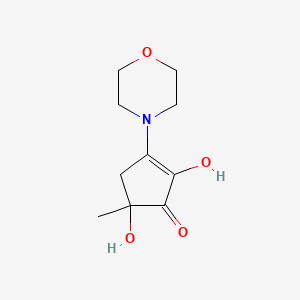
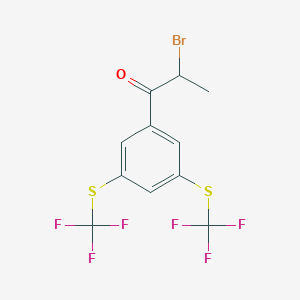
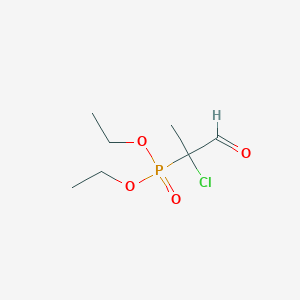
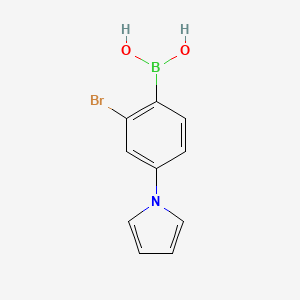

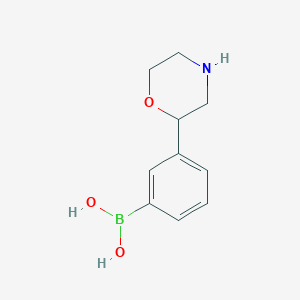
![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
